molecular formula C11H17NO7 B1401507 2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate CAS No. 260428-99-7

2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate

Cat. No. B1401507
CAS RN: 260428-99-7
M. Wt: 275.25 g/mol
InChI Key: HQDQRGFDXIANCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate , also known by its IUPAC name 1-(2,5,8,11-tetraoxadodec-1-anoyloxy)-2,5-pyrrolidinedione , is a chemical compound with the molecular formula C₁₂H₁₉NO₈ . It is a colorless to yellow liquid or semi-solid substance . This compound is used in various research applications and has potential therapeutic implications.


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrrolidinedione ring with additional ethoxy groups attached. The compound’s linear formula is C₁₂H₁₉NO₈ . For a visual representation, refer to the 2D molecular structure provided by NIST.


Physical And Chemical Properties Analysis

  • Safety Information : The compound carries a Warning signal word and hazard statements related to skin and eye irritation. Refer to the MSDS for detailed safety precautions.

Scientific Research Applications

Memory Enhancement

  • A study demonstrated the synthesis of compounds related to 2,5-Dioxopyrrolidin-1-yl derivatives and their impact on memory in mice. The findings indicated significant memory facilitation, as evidenced by decreased mistake frequency in mice treated with these compounds compared to control groups (Li Ming-zhu, 2010).

Liposome Coupling for Immunization

  • Research on polyoxyethylene-based heterobifunctional cross-linking reagents, including a derivative of 2,5-Dioxopyrrolidin-1-yl, demonstrated their utility in coupling peptides to liposomes for immunization purposes. This application is critical in the development of synthetic vaccination formulations (B. Frisch, C. Boeckler, F. Schuber, 1996).

Conductive Polymer Synthesis

  • A study focused on the synthesis of monomers similar to 2,5-Dioxopyrrolidin-1-yl derivatives for the development of conductive polymers. These polymers exhibited good conductivity and stability, highlighting their potential in electronic applications (A. Ho-Hoang, F. Fache, G. Boiteux, M. Lemaire, 1994).

Ratiometric/Fluorescent Chemosensors

  • A novel ratiometric/fluorescent chemosensor based on a diketopyrrolopyrrole derivative, structurally related to 2,5-Dioxopyrrolidin-1-yl, was synthesized for detecting Cu2+/Hg2+ in water. This research contributes to the field of heavy metal ion detection (Kaixuan Nie et al., 2019).

Anticonvulsant Agent Synthesis

  • A study synthesized a library of compounds including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential new hybrid anticonvulsant agents. These compounds integrated chemical fragments of known antiepileptic drugs, showing promising results in preclinical seizure models (K. Kamiński et al., 2015).

Corrosion Inhibition

  • Novel corrosion inhibitors derived from pyrrolidine, including compounds structurally similar to 2,5-Dioxopyrrolidin-1-yl, were synthesized and tested for their efficiency in inhibiting steel corrosion in acidic environments. These studies indicate the potential use of these compounds in industrial applications (M. Bouklah et al., 2006).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO7/c1-16-4-5-17-6-7-18-8-11(15)19-12-9(13)2-3-10(12)14/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDQRGFDXIANCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60780593
Record name 1-({[2-(2-Methoxyethoxy)ethoxy]acetyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

260428-99-7
Record name 1-({[2-(2-Methoxyethoxy)ethoxy]acetyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60780593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.